Dimethyl (2-oxo-4-phenylbutyl) phosphate
Description
Dimethyl (2-oxo-4-phenylbutyl) phosphate is an organophosphate ester characterized by a dimethyl phosphate group linked to a 2-oxo-4-phenylbutyl chain. The compound combines a reactive ketone moiety with a phenyl-substituted alkyl chain, distinguishing it from simpler dimethyl phosphate derivatives. For example, phosphonates are synthesized by reacting brominated ketones with trialkyl phosphites under heating conditions . Similar methods could be adapted for this compound, using 2-bromo-4-phenylbutan-1-one and dimethyl phosphite as precursors.
Its phenyl and ketone substituents may enhance lipophilicity and reactivity, influencing its interactions in biological or material systems.
Properties
IUPAC Name |
dimethyl (2-oxo-4-phenylbutyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O5P/c1-15-18(14,16-2)17-10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXYCQQNOPDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OCC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Role in Organic Synthesis
Dimethyl (2-oxo-4-phenylbutyl) phosphate serves as a crucial reagent in various organic synthesis processes:
- Catalyst in Reactions : It is utilized as a catalyst and solvent in reactions such as esterification, transesterification, and Michael addition .
- Synthesis of Pharmaceuticals : The compound is particularly noted for its role in synthesizing Bimatoprost, an antiglaucoma agent, where it acts as an impurity that can influence the efficacy of the final product .
Biological Applications
The compound has significant implications in biological research:
- Prostaglandin Pathway Modulation : Due to its structural similarity to prostaglandin F2α, it has been studied for its potential effects on prostaglandin pathways, which are critical in regulating ocular pressure and inflammation .
- Cellular Effects : Research indicates that it can influence cell signaling pathways related to inflammation and ocular pressure regulation. This modulation may affect gene expression linked to prostaglandin synthesis and degradation .
Medical Research Insights
In medical research, this compound has been investigated for its potential therapeutic implications:
- Toxicological Studies : While the toxicological properties are not fully characterized, preliminary studies suggest potential eye irritation and skin effects . Understanding these properties is crucial for evaluating safety in pharmaceutical applications.
Case Study 1: Bimatoprost Synthesis
In a study focusing on the synthesis of Bimatoprost, this compound was identified as a key intermediate. Its unique reactivity facilitated efficient incorporation into the drug structure through modified Horner-Wadsworth-Emmons reactions, showcasing its importance in pharmaceutical chemistry .
Case Study 2: Prostaglandin Pathway Research
Research exploring the modulation of prostaglandin pathways highlighted how this compound influences cellular responses to inflammation. The study demonstrated that alterations in gene expression due to the compound's presence could lead to significant changes in metabolic pathways relevant to ocular health .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare dimethyl (2-oxo-4-phenylbutyl) phosphate with structurally or functionally related organophosphates and phosphonates, based on synthesis, reactivity, and applications.
Key Comparative Insights:
Structural Diversity and Reactivity: The ketone group in this compound distinguishes it from simpler dimethyl phosphates (e.g., DMP) and chlorinated derivatives (e.g., monocrotophos). This group may enable nucleophilic additions or redox reactions, expanding its utility in synthetic chemistry . Phosphonates vs. Phosphates: Phosphonates (e.g., diethyl 2-oxo-2-arylethylphosphonates) exhibit greater hydrolytic stability due to the direct C–P bond, whereas phosphates (O–P bonds) are more prone to hydrolysis, especially in acidic or enzymatic environments .
Applications: Plasticizers: Bulky substituents in diphenyl octyl phosphate enhance compatibility with polymers, while DMP’s smaller size limits its use to niche applications . Antioxidants: Phenolic phosphates (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl dimethyl phosphate) leverage aryl groups for radical stabilization, a feature absent in the target compound .
Hydrolysis Rates: Linear phosphates (e.g., DMP) hydrolyze faster than cyclic or sterically hindered analogues. The ketone group in the target compound could accelerate degradation via keto-enol tautomerism .
Preparation Methods
Methodology Overview
The Grignard reaction route, as detailed in CN101265188A, involves two stages:
Key Parameters:
Example Workflow:
Advantages and Limitations
-
Advantages : Shorter synthesis cycle compared to traditional routes.
-
Limitations : Requires strict anhydrous conditions; prone to Wurtz coupling side reactions, reducing yield.
Lithium Diisopropylamide (LDA)-Mediated Phosphorylation
Methodology Overview
CN103012476A describes a two-step process:
Key Parameters:
Example Workflow:
Advantages and Limitations
-
Advantages : High regioselectivity; avoids Grignard-related side reactions.
-
Limitations : Requires cryogenic conditions; costlier reagents.
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Method | LDA Method |
|---|---|---|
| Yield | 80.5% | 82% |
| Reaction Time | 12–27 hours | 6–8 hours |
| Temperature Range | 30–60°C | −78–0°C |
| Cost Efficiency | Moderate | Low |
| Scalability | High | Moderate |
Mechanistic Insights and Optimization Strategies
Grignard Reaction Mechanistics
The Grignard reagent (β-phenylethylmagnesium bromide) attacks diethyl oxalate’s electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation and hydrolysis yield the keto-ester.
LDA-Mediated Pathway
LDA deprotonates ethyl 3-phenylpropionate, generating an enolate that undergoes nucleophilic attack on dimethyl methyl phosphate’s phosphorus center. This forms the phosphorylated product via a trigonal bipyramidal transition state.
Solvent and Additive Effects
-
MTBE : Enhances Grignard stability by reducing solvent coordination.
-
THF : Facilitates enolate formation in LDA-mediated reactions due to its strong Lewis basicity.
Industrial-Scale Considerations
Process Intensification
-
Continuous Flow Systems : Mitigate exothermic risks in Grignard reactions.
-
Catalytic Recycling : Reduces LDA method costs by recovering diisopropylamine.
Q & A
Basic: What safety protocols are critical for handling dimethyl (2-oxo-4-phenylbutyl) phosphate in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Containment : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during volatile intermediate formation .
- Waste Management : Segregate organic phosphate waste from aqueous or halogenated waste. Use certified contractors for disposal to prevent environmental contamination .
- Training : Mandatory safety exams (score 100%) before experimental work, as per institutional chemical hygiene plans .
Basic: What synthetic routes are recommended for preparing this compound?
Methodological Answer:
- Oxidative Alkoxylation : Adapt methods from analogous phosphate esters (e.g., trialkylphosphates). Use PdCl₂ or RuCl₃ catalysts with O₂ and CuCl₂ as co-oxidants in toluene-alcohol solvents .
- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or fractional distillation under reduced pressure. Monitor purity via <sup>31</sup>P NMR (δ: −0.5 to 1.5 ppm for dialkyl phosphates) .
Basic: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection (λ = 210 nm) using C18 columns and acetonitrile/water mobile phases .
Advanced: How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
Methodological Answer:
- Computational Modeling : Use Gaussian or ORCA for DFT calculations to map transition states in Pd/Ru-catalyzed pathways. Compare activation energies for O₂-mediated vs. non-oxidative routes .
- Kinetic Profiling : Monitor O₂ uptake rates via manometric methods to distinguish rate-limiting steps (e.g., catalyst regeneration vs. phosphate ester formation) .
Advanced: How should researchers address contradictions in reported reactivity or stability data?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting hydrolytic stability. Use ANOVA to identify significant factors .
- Cross-Validation : Replicate conflicting studies under controlled humidity/pH conditions. Compare degradation half-lives via LC-MS kinetics .
Advanced: What computational strategies optimize its use in novel reaction design?
Methodological Answer:
- Reaction Path Searching : Implement artificial force-induced reaction (AFIR) methods to predict intermediates in multi-step syntheses. Validate with in situ IR spectroscopy .
- Machine Learning : Train models on existing organophosphate reaction databases to predict optimal solvents/catalysts for functionalization .
Advanced: How can environmental persistence or degradation pathways be systematically studied?
Methodological Answer:
- Biodegradation Assays : Use OECD 301B (CO₂ evolution test) with activated sludge to assess aerobic breakdown. Quantify residual phosphate via ion chromatography .
- Atmospheric Simulation : Chamber studies with UV/OH radicals to track photolytic decomposition products (e.g., phenyl radicals) via GC-MS .
Tables for Quick Reference
| Synthetic Variable | Optimal Range | Reference |
|---|---|---|
| Catalyst (PdCl₂) | 5–10 mol% | |
| Reaction Temperature | 60–80°C | |
| Solvent System | Toluene:methanol (4:1 v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
